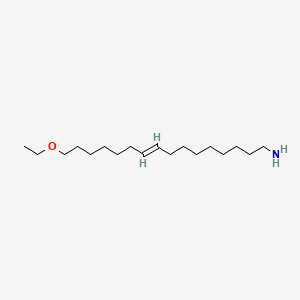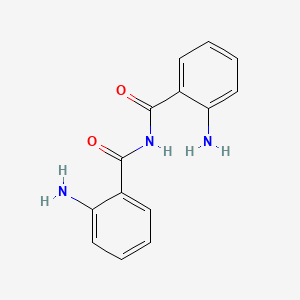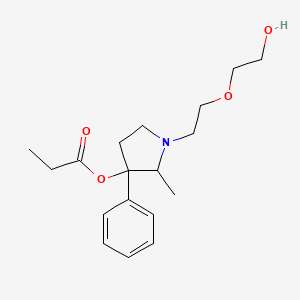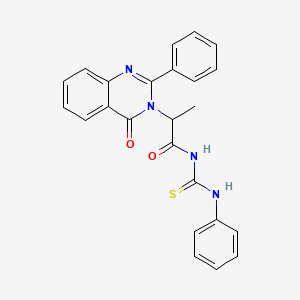
Molybdenum--nickel (6/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum–nickel (6/1) is a compound consisting of molybdenum and nickel in a 6:1 ratio. This compound is known for its unique properties and applications in various fields, including catalysis, metallurgy, and materials science. The combination of molybdenum and nickel results in a material that exhibits excellent mechanical strength, thermal stability, and resistance to corrosion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of molybdenum–nickel (6/1) can be achieved through various synthetic routes. One common method involves the co-precipitation of molybdenum and nickel salts, followed by reduction in a hydrogen atmosphere. The reaction conditions typically include high temperatures and controlled atmospheres to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of molybdenum–nickel (6/1) often involves the use of high-temperature furnaces and specialized equipment to maintain the necessary reaction conditions. The process may include steps such as roasting, reduction, and sintering to achieve the final product. The use of advanced techniques such as plasma spraying can also enhance the properties of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Molybdenum–nickel (6/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Substitution: Substitution reactions may occur with halogens, resulting in the formation of molybdenum and nickel halides.
Major Products Formed
The major products formed from these reactions include molybdenum trioxide, nickel oxide, and various halides, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Molybdenum–nickel (6/1) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of molybdenum–nickel (6/1) involves its interaction with various molecular targets and pathways. In catalysis, the compound’s high surface area and active sites facilitate the adsorption and transformation of reactants. The synergistic effect of molybdenum and nickel enhances the catalytic activity, making it an effective catalyst for hydrogen evolution reactions . In biological applications, the compound’s ability to generate reactive oxygen species contributes to its antibacterial properties .
Comparación Con Compuestos Similares
Molybdenum–nickel (6/1) can be compared with other similar compounds, such as:
Molybdenum–cobalt: Similar in catalytic properties but with different electronic and structural characteristics.
Nickel–tungsten: Exhibits higher thermal stability but may have different catalytic activities.
Molybdenum–tungsten: Shares similar refractory properties but differs in specific applications and performance
The uniqueness of molybdenum–nickel (6/1) lies in its combination of mechanical strength, thermal stability, and catalytic efficiency, making it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
73855-99-9 |
|---|---|
Fórmula molecular |
Mo6Ni |
Peso molecular |
634.4 g/mol |
Nombre IUPAC |
molybdenum;nickel |
InChI |
InChI=1S/6Mo.Ni |
Clave InChI |
GBTIOOALZVXMIA-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


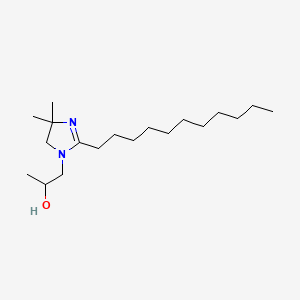
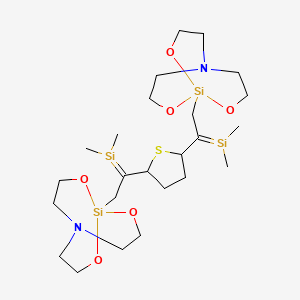
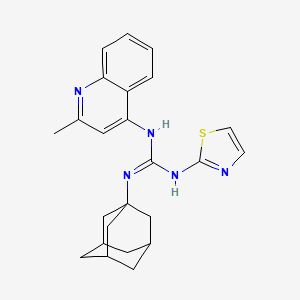
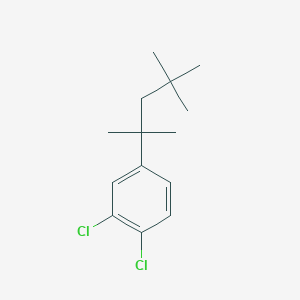


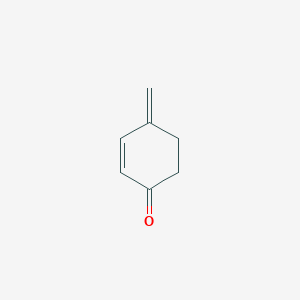
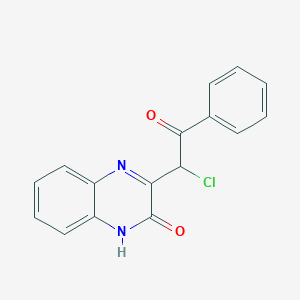
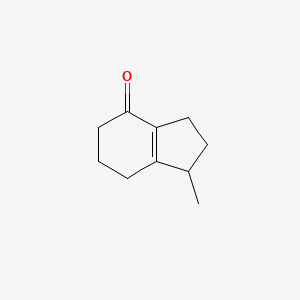
![(2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14459246.png)
